3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile
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Overview
Description
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile is a compound that belongs to the class of trifluoromethylated pyrazoles. These compounds are known for their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the compound enhances its chemical and biological properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile can be achieved through various methods. One common approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of Cu(OTf)2/phen, DBU, and CH3CN at 35°C, which afford the desired pyrazole in moderate to excellent yields with excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed cycloaddition reactions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, the use of environmentally benign reagents and mild reaction conditions further supports its industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethylated pyrazole core.
Razaxaban: A factor Xa inhibitor with a trifluoromethylated pyrazole structure.
Penthiopyrad: An agrochemical with fungicidal activity, containing a trifluoromethylated pyrazole moiety.
Uniqueness
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile is unique due to its specific structural features, including the cyclopenta[c]pyrazole ring system and the presence of the nitrile group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other trifluoromethylated pyrazoles .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAIOGTVLTGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CCC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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